One primary application of DL-Alanine-3,3,3-d3 is in isotope tracer studies. By incorporating the deuterium label, scientists can track the metabolism and fate of alanine within a biological system. The labeled alanine can be introduced into cells, tissues, or even whole organisms, and its incorporation into various biological molecules can be monitored using techniques like mass spectrometry . This allows researchers to study alanine's role in various processes, such as protein synthesis, degradation pathways, and energy metabolism.
DL-Alanine-3,3,3-d3 can also be a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different magnetic spin than hydrogen, which can simplify NMR spectra by reducing signal overlap. This allows scientists to obtain clearer and more detailed information about the structure and dynamics of alanine and its interactions with other molecules within a complex biological environment .
DL-Alanine-3,3,3-d3 is a deuterated form of alanine, an important amino acid in biological systems. The molecular formula for DL-Alanine-3,3,3-d3 is C₃H₇D₃NO₂, where three hydrogen atoms are replaced by deuterium. This modification allows for specific applications in research, particularly in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. Deuterated compounds are valuable in metabolic studies and tracer experiments due to their unique properties compared to their non-deuterated counterparts .
The presence of deuterium may affect the kinetics and mechanisms of these reactions due to the isotope effect, which can be significant in certain types of reactions .
DL-Alanine-3,3,3-d3 serves as a substrate for various enzymes and participates in metabolic pathways similar to non-deuterated alanine. Its incorporation into proteins or metabolic processes allows for the tracking of metabolic pathways using mass spectrometry or nuclear magnetic resonance spectroscopy. Research indicates that deuterated alanines can influence protein folding and stability due to their unique isotopic properties .
Synthesis of DL-Alanine-3,3,3-d3 typically involves:
The synthesis process must ensure high purity and isotopic enrichment to meet research requirements .
DL-Alanine-3,3,3-d3 has several applications across different fields:
Studies involving DL-Alanine-3,3,3-d3 often focus on its interactions with other biomolecules. These interactions can reveal insights into:
Research has shown that the presence of deuterium alters reaction rates and equilibria in biochemical systems, providing valuable data on enzyme mechanisms and substrate specificity .
Several compounds are structurally similar to DL-Alanine-3,3,3-d3. Here is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Features |
---|---|---|
L-Alanine | C₃H₇NO₂ | Non-deuterated form; widely used in biology. |
D-Alanine | C₃H₇NO₂ | Enantiomer of L-alanine; different optical activity. |
N-Acetyl-DL-Alanine | C₄H₉NO₂ | Acetylated form; used in peptide synthesis. |
N-Acetyl-L-alanine-3,3,3-d3 | C₄H₉D₃NO₂ | Acetylated deuterated alanine; used in metabolic studies. |
DL-Alanine-3,3,3-d3 stands out due to its specific isotopic labeling with deuterium at the 3-position on the carbon chain, which allows for precise tracking in biochemical assays and studies on metabolic pathways .
Chemical synthesis represents one of the primary approaches for producing DL-Alanine-3,3,3-d3 with high isotopic purity and site selectivity [3]. Several chemical routes have been developed to achieve precise deuterium incorporation at the methyl position of alanine.
Reductive amination is a widely employed method for synthesizing DL-Alanine-3,3,3-d3, starting from simpler precursors such as pyruvic acid or acetic acid derivatives [4]. This approach involves the reaction of deuterated precursors with ammonia or ammonium salts, followed by reduction steps to incorporate deuterium at the desired positions [5]. The reaction typically achieves 85-95% deuterium incorporation at the α-position under moderate conditions (room temperature to 55°C) with reaction times ranging from 3 to 24 hours [4] [6].
Another effective chemical synthesis route involves base-mediated hydrogen-deuterium exchange reactions [4]. This method utilizes reagents such as sodium ethoxide (NaOEt) and deuterated ethanol (EtOD) to facilitate the exchange of hydrogen with deuterium at the α-position of alanine derivatives [4]. Studies have shown that this approach can achieve excellent deuterium incorporation (94-99%) with high enantioselectivity when performed at lower temperatures (-40 to 0°C) [4] [7].
A more recent and innovative approach involves calcium-hexafluoroisopropanol (Ca(II)-HFIP) mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds with amines [7]. This bioinspired method utilizes deuterated Hantzsch ester as the deuterium source and achieves remarkable deuteration efficiency (>99%) specifically at the α-position [7]. The reaction proceeds under mild conditions at room temperature in a single step, making it particularly attractive for large-scale synthesis [7].
Table 1: Comparison of Chemical Synthesis Methods for DL-Alanine-3,3,3-d3
Synthesis Method | Deuterium Incorporation (%) | Site Selectivity | Temperature (°C) | Time Scale | Advantages |
---|---|---|---|---|---|
Reductive Amination | 85-95 | α-position | Room temperature to 55 | 3-24 hours | High incorporation, moderate conditions |
Base-Mediated H/D Exchange | 94-99 | α-position | -40 to 0 | 3 days to 12 hours | Excellent enantioselectivity |
Ca(II)-HFIP Mediated | >99 | α-position specific | Room temperature | Single step | Highest incorporation, mild conditions |
The chemical synthesis of DL-Alanine-3,3,3-d3 also involves specialized techniques for deuterating the methyl group [5]. One approach involves the enzymatic deacylation of acetyl-deuterated alanine derivatives, which are obtained through catalytic reduction (deuteration) of hydrolyzed 2-methyl oxazolone derivatives [5] [8]. This method has been successfully employed to synthesize various deuterated amino acids with high isotopic purity [8].
Research has shown that the choice of catalysts, solvents, and reaction conditions significantly impacts the efficiency of deuterium incorporation and the stereoselectivity of the resulting DL-Alanine-3,3,3-d3 [4] [7]. Palladium catalysts on carbon supports have proven effective for deuteration reactions, while platinum oxide catalysts may lead to undesired side reactions such as reduction of aromatic rings in certain precursors [8].
Microbial fermentation represents an alternative and increasingly important approach for the production of DL-Alanine-3,3,3-d3 [2] [9]. This methodology leverages the metabolic capabilities of microorganisms to incorporate deuterium into alanine during cellular processes [10] [11].
One significant microbial approach involves the use of engineered Escherichia coli strains for the biosynthesis of deuterated alanine [9]. These engineered bacteria can produce substantial amounts of DL-alanine when grown in deuterium-enriched media [9]. For instance, studies have demonstrated that E. coli mutants expressing alanine dehydrogenase from Bacillus sphaericus can produce up to 88 g/L of DL-alanine with yields approaching theoretical maximums using two-phase fed-batch procedures [9] [12].
A more recent innovation in microbial fermentation is the biobrick method, which utilizes recombinant Escherichia coli BL21(DE3) with a tandem three-gene co-expression plasmid [2] [9]. This approach involves the construction of a co-expression plasmid containing three key genes: alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) from Bacillus pseudofirmus OF4 [2] [9]. Under optimized conditions, this method has achieved production of D-alanine and L-alanine at concentrations of 6.48 g/L and 7.05 g/L, respectively, after just 3 hours of reaction time at 37°C [2] [9].
The biobrick method offers several advantages over conventional fermentation approaches, including:
Another microbial approach involves stable isotope labeling by amino acids in cell culture (SILAC) [11]. Although this method has limitations in microbiological applications and is restricted to cells cultured in minimal media, it has been successfully used to fully label bacterial proteomes, including those of E. coli and Bacillus subtilis [11]. This approach requires careful optimization of growth conditions and supplementation with specifically labeled precursors to achieve high deuterium incorporation [11].
Research has also demonstrated that enzymatic methods can be employed for site-selective deuteration of amino acids [3]. For example, a dual-protein catalysis system involving an aminotransferase (DsaD) paired with a small partner protein (DsaE) has been shown to catalyze hydrogen-deuterium exchange at both the Cα and Cβ positions of amino acids [3]. This enzymatic approach achieves high deuterium incorporation (85-95%) with excellent retention of configuration (>99% enantiomeric excess) [3].
The choice of microbial fermentation approach depends on factors such as the desired scale of production, the required isotopic purity, and the specific labeling pattern needed [2] [9]. While these methods generally produce racemic mixtures (DL-alanine), they offer advantages in terms of scalability and cost-effectiveness compared to some chemical synthesis routes [2] [9].
The industrial-scale production of DL-Alanine-3,3,3-d3 presents unique challenges and requires specialized techniques to ensure efficient synthesis and high isotopic purity [13] [14]. As the global market for deuterated compounds continues to grow, with projections reaching approximately USD 600 million by 2033 (growing at a CAGR of about 10.00% from 2024 to 2033), the development of cost-effective and scalable production methods has become increasingly important [14].
Industrial production of deuterated alanine typically involves scaling up the chemical synthesis or microbial fermentation approaches discussed earlier, with modifications to accommodate larger batch sizes and maintain quality control [13] [15]. The scale of production can range from laboratory scale (milligrams) to industrial scale (metric tons), with corresponding variations in batch size, cost, and production time [13] [15].
Table 3: Industrial Scale Production Parameters for Deuterated Alanine
Production Scale | Typical Batch Size | Cost per gram (USD) | Deuteration Level (%) | Production Time | Primary Challenges |
---|---|---|---|---|---|
Laboratory (mg scale) | 10-100 mg | 500-1000 | 95-99 | 1-3 days | Method optimization |
Pilot Scale (g scale) | 1-10 g | 100-300 | 92-98 | 1-2 weeks | Scale-up feasibility |
Commercial Scale (kg scale) | 1-100 kg | 50-150 | 90-95 | 2-4 weeks | Cost management |
Industrial Scale (metric tons) | 1-10 metric tons | 20-50 | 85-95 | 1-3 months | Quality consistency |
Purification strategies for DL-Alanine-3,3,3-d3 are critical for maintaining isotopic purity and removing impurities [16] [17]. Common purification techniques include:
Crystallization: This technique exploits differences in solubility between the desired deuterated alanine and impurities [17]. Multiple recrystallization steps may be required to achieve high purity, but each step can result in some loss of product [17].
Chromatographic methods: Various chromatographic techniques, including high-performance liquid chromatography (HPLC) and ion-exchange chromatography, are employed to separate DL-Alanine-3,3,3-d3 from impurities and undeuterated or partially deuterated species [15].
Enzymatic purification: In some cases, enzymatic methods can be used to selectively remove impurities or to convert racemic mixtures to specific enantiomers [3] [8].
Distillation of precursors: For certain synthetic routes, purification of deuterated precursors through distillation before the final synthesis steps can improve the isotopic purity of the final product [16].
The National Deuteration Facility at ANSTO (Australian Nuclear Science and Technology Organisation) exemplifies an industrial-scale approach to deuterated compound production [15]. Their chemical synthesis laboratory is fully equipped for the synthesis, purification, and characterization of deuterated molecules, including DL-Alanine-3,3,3-d3 [15]. The facility utilizes hydrothermal Parr reactors of different sizes (ranging from 50 mL vessels for method development to 1200 mL vessels for large-scale synthesis) for hydrogen-deuterium exchange reactions to generate perdeuterated precursors [15].
Recent developments in industrial production include the establishment of dedicated manufacturing facilities for commercial-scale production of deuterated reagents and building blocks [13]. For example, the Technology Development Board (TDB) in India has extended financial support to Clearsynth Labs Limited for setting up a facility for the commercial-scale production of deuterated compounds [13]. This initiative aims to address the growing global demand for deuterated compounds across sectors such as pharmaceuticals, OLEDs, semiconductors, and fiber optics [13].
Quality control in industrial production involves comprehensive analytical characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H, 2H, 13C), mass spectrometry, and chromatographic methods to confirm purity and calculate deuteration levels at different molecular sites [15]. Certificates of analysis typically accompany commercially produced deuterated compounds, providing detailed information on isotopic purity and chemical purity [15].
Maintaining high isotopic purity during the synthesis of DL-Alanine-3,3,3-d3 presents several significant challenges that must be addressed to ensure the quality and effectiveness of the final product [16] [17]. These challenges arise from various factors including hydrogen-deuterium exchange reactions, isotope effects, and purification difficulties [18] [19].
One of the primary challenges is hydrogen-deuterium scrambling, which refers to the unintended exchange of deuterium atoms with hydrogen atoms during synthesis or purification steps [18] [20]. This phenomenon can significantly reduce the isotopic purity of the final product [18]. Research has shown that scrambling can occur through various mechanisms, including:
For example, studies on glutamate-alanine transaminase-catalyzed incorporation of deuterium from solvent deuterium oxide into L-alanine have revealed complex patterns of deuterium incorporation [20]. Initially, the beta proton resonance signal disappears slightly faster than the alpha proton signal, but eventually, the rate of decrease of the alpha proton signal becomes greater than that for the beta proton [20]. This change in relative rates is attributed to a deuterium isotope effect upon substitution of an alpha proton by a deuteron [20].
Table 2: Isotopic Purity Maintenance Challenges in DL-Alanine-3,3,3-d3 Synthesis
Synthesis Route | Initial Deuteration (%) | Isotopic Purity After Purification (%) | Major Purification Challenge | Yield Loss During Purification (%) |
---|---|---|---|---|
Pyruvic Acid + Deuterated Ammonia | 85-90 | 92-95 | H/D scrambling during workup | 10-15 |
Acetyl-alanine Enzymatic Deacylation | 95-98 | 96-99 | Enzymatic selectivity variation | 5-8 |
Direct H/D Exchange (NaOEt/EtOD) | 94-99 | 95-99 | Racemization at low temperature | 5-10 |
Biocatalytic Reductive Amination | 85-95 | 90-95 | Back-exchange with water | 15-20 |
Fermentation with D2O Medium | 70-95 | 85-95 | Metabolic isotope dilution | 20-30 |
Industrial Hantzsch Ester Method | >99 | >95 | Minimal - single step process | <5 |
Another significant challenge is the kinetic isotope effect, which can influence reaction rates and selectivity during synthesis [19] [6]. The carbon-deuterium (C-D) bond is stronger and has a slower reaction rate than the carbon-hydrogen (C-H) bond, which can affect the efficiency of deuterium incorporation and lead to isotopic fractionation [19] [6]. Studies on the effects of deuteration in pyruvate on exchange reactions in alanine aminotransferase have shown that while there may be little kinetic isotope effect on the overall flux through metabolic pathways, the distribution of deuterium can differ markedly between products [6].
Isotope dilution during synthesis represents another challenge, particularly in microbial fermentation approaches [21] [22]. This occurs when non-deuterated sources (such as water or metabolic intermediates) contribute hydrogen atoms to the final product, reducing its isotopic purity [21]. Research on deuterium labeling in bacterial cell culture has highlighted the importance of carefully controlling growth conditions and media composition to minimize isotope dilution [11] [22].
Maintaining isotopic purity during purification steps is also challenging [17] [21]. Each purification step can potentially introduce hydrogen sources that lead to back-exchange of deuterium atoms [17]. For instance, chromatographic purification using protic solvents can result in partial exchange of deuterium with hydrogen, particularly at labile positions [17].
Recent advances in addressing these challenges include:
Development of closed-loop processes using continuous-flow technology (recirculation process) to achieve high isotopic purities [16]. This approach allows for deuterated compounds with high isotopic purities, labeled at precise sites or perdeuterated on demand, in a fast, productive, and environmentally friendly way [16].
Design of chemical systems for precision deuteration that minimize isotopic scrambling [23]. These methods focus on regio- and stereoselective deuteration to prepare deuterium-enriched building blocks with the full range of deuterium substitution patterns at the isotopic purity levels demanded by pharmaceutical applications [23].
Optimization of reaction conditions to minimize back-exchange, such as using anhydrous conditions, deuterated solvents, and lower temperatures during critical synthesis steps [18] [4].
Implementation of rigorous analytical methods to monitor isotopic purity throughout the synthesis and purification process, allowing for real-time adjustments to maintain high deuterium incorporation [19] [15].